4'-Chloro-3'-fluoro-3-(4-methoxyphenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Chloro-3’-fluoro-3-(4-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H14ClFO2 and a molecular weight of 292.73 g/mol. This compound is characterized by the presence of a chloro group at the 4’ position, a fluoro group at the 3’ position, and a methoxyphenyl group at the 3 position of the propiophenone structure. It is commonly used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-chloro-3’-fluoro-3-(4-methoxyphenyl)propiophenone typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 4-chloro-3-fluorobenzene with 4-methoxyphenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4’-chloro-3’-fluoro-3-(4-methoxyphenyl)propiophenone may involve large-scale Friedel-Crafts acylation reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-3’-fluoro-3-(4-methoxyphenyl)propiophenone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Scientific Research Applications
4’-Chloro-3’-fluoro-3-(4-methoxyphenyl)propiophenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-chloro-3’-fluoro-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4’-Chloro-3’-fluoro-3-(4-methylphenyl)propiophenone: Similar structure with a methyl group instead of a methoxy group.
4’-Chloro-3’-fluoro-3-(4-hydroxyphenyl)propiophenone: Similar structure with a hydroxy group instead of a methoxy group.
4’-Chloro-3’-fluoro-3-(4-ethoxyphenyl)propiophenone: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
4’-Chloro-3’-fluoro-3-(4-methoxyphenyl)propiophenone is unique due to the presence of the methoxy group, which imparts specific chemical and physical properties. This uniqueness makes it valuable in certain chemical syntheses and research applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO2/c1-20-13-6-2-11(3-7-13)4-9-16(19)12-5-8-14(17)15(18)10-12/h2-3,5-8,10H,4,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPLHNLQDHTQGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644280 |
Source
|
Record name | 1-(4-Chloro-3-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-94-5 |
Source
|
Record name | 1-Propanone, 1-(4-chloro-3-fluorophenyl)-3-(4-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898775-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chloro-3-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.